Cas no 22277-01-6 (4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine)
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-5-nitro-7H-Pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine,4-chloro-5-nitro-
- 4-Chlor-5-nitro-7H-pyrrolo< 2,3-d> pyrimidin
- AC1NTGL5
- AG-L-25451
- AK-49579
- CTK5I2105
- NSC103799
- ST24043596
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-nitro-
- 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
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- MDL: MFCD13183772
- Inchi: 1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)
- InChI Key: FTYXRILYMGQZIW-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CNC2=NC=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 197.99459
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 221
- Topological Polar Surface Area: 87.4
Experimental Properties
- Density: 1.96±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 224.0±50.0 ºC (760 Torr),
- Flash Point: 89.3±30.1 ºC,
- Solubility: Slightly soluble (5 g/l) (25 º C),
- PSA: 84.71
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C891414-250mg |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | ≥95% | 250mg |
1,433.70 | 2021-05-17 | |
| Chemenu | CM251457-1g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 1g |
$397 | 2021-08-04 | |
| Chemenu | CM251457-5g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 5g |
$1571 | 2021-08-04 | |
| Ambeed | A333587-5g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 98+% | 5g |
$2200.0 | 2024-04-21 | |
| Chemenu | CM251457-1g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM251457-5g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 5g |
$*** | 2023-03-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C48830-250mg |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 250mg |
¥1716.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C48830-100mg |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 100mg |
¥1126.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C48830-1g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 1g |
¥3826.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C48830-5g |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
22277-01-6 | 95% | 5g |
¥15126.0 | 2023-09-08 |
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Overview
The compound with CAS No. 22277-01-6, known as 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic compounds with a pyrrole ring fused to a pyrimidine ring. The presence of chlorine and nitro groups at specific positions on the molecule introduces unique electronic and steric properties, making it a valuable compound for various applications.
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential in drug discovery. Recent research has highlighted its role as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The compound's structure allows for further functionalization, enabling chemists to explore its versatility in creating novel pharmacophores.
The synthesis of 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine involves multi-step reactions that typically start with the preparation of pyrrole or pyrimidine precursors. Advanced methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the synthesis process. These techniques not only enhance the yield but also improve the purity of the final product, making it suitable for downstream applications in drug development.
One of the most promising aspects of 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is its biological activity. Studies have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases. For instance, recent research has shown that derivatives of this compound exhibit potent anti-proliferative effects on cancer cells by targeting specific oncogenic pathways. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting potential applications in treating conditions like arthritis and neurodegenerative diseases.
The pharmacokinetic profile of 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is another area of active investigation. Researchers are focusing on improving its bioavailability and reducing potential toxicity through structural modifications. For example, the introduction of lipophilic groups has been shown to enhance its absorption across biological membranes while maintaining its therapeutic efficacy.
In conclusion, 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 22277-01-6) stands out as a versatile and promising compound in the realm of medicinal chemistry. Its unique structure, combined with cutting-edge synthetic methods and biological insights from recent studies, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing modern medicine.
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